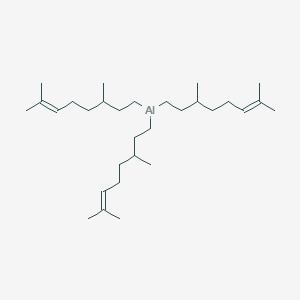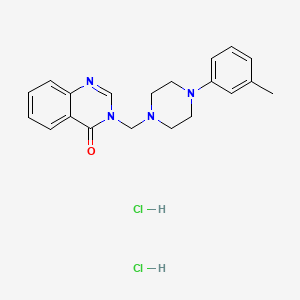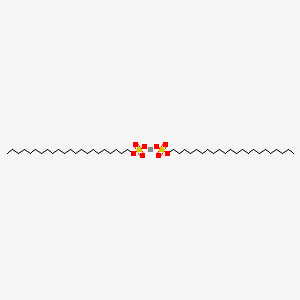![molecular formula C13H21ClN2O2 B13771466 dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride CAS No. 64059-22-9](/img/structure/B13771466.png)
dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride is a chemical compound with the molecular formula C13H21ClN2O2 and a molecular weight of 272.77 g/mol . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride involves several steps. One common method includes the reaction of 3-dimethylamino-4-isopropylphenyl ester with methyl isocyanate under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as hydroxide ions or amines in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, N-methyl-, 3-dimethylamino-4-isopropylphenyl ester, hydrochloride
- Dimethylamino-4-isopropylphenyl ester derivatives
Uniqueness
Dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride stands out due to its specific structural features and reactivity. Its unique combination of functional groups allows it to participate in a variety of chemical reactions and interact with diverse molecular targets, making it a versatile compound in research and industrial applications .
Propiedades
Número CAS |
64059-22-9 |
|---|---|
Fórmula molecular |
C13H21ClN2O2 |
Peso molecular |
272.77 g/mol |
Nombre IUPAC |
dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-9(2)11-7-6-10(17-13(16)14-3)8-12(11)15(4)5;/h6-9H,1-5H3,(H,14,16);1H |
Clave InChI |
IDKRSPACENAVIN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=C(C=C1)OC(=O)NC)[NH+](C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


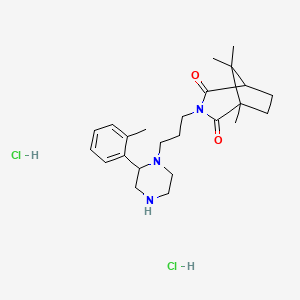
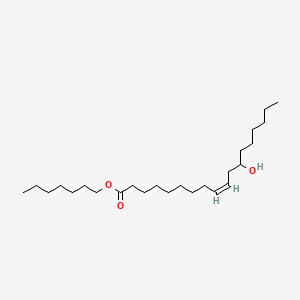

![1-Butanesulfonic acid, 4-[(4-amino-3-methylphenyl)(1-methylethyl)amino]-](/img/structure/B13771407.png)
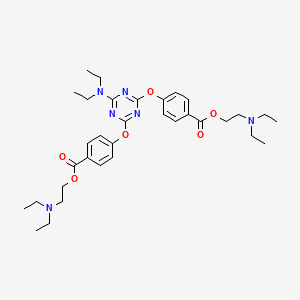
![4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl 2-hydroxypropanoate](/img/structure/B13771417.png)
![2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol](/img/structure/B13771424.png)
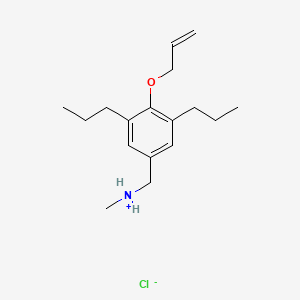
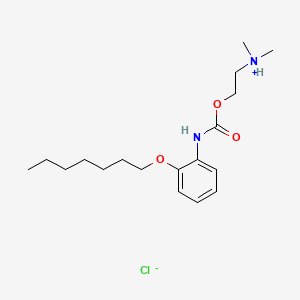
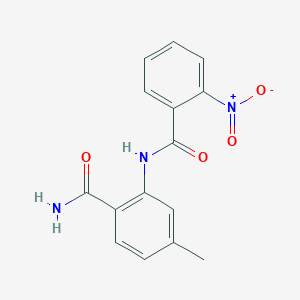
![Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]-](/img/structure/B13771451.png)
